4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Description

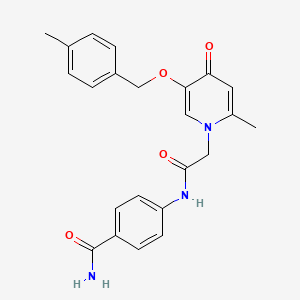

This compound features a pyridin-4-one core substituted with a 2-methyl group and a 5-((4-methylbenzyl)oxy) moiety. The pyridinone ring is connected via an acetamido linker to a benzamide group.

Properties

IUPAC Name |

4-[[2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-15-3-5-17(6-4-15)14-30-21-12-26(16(2)11-20(21)27)13-22(28)25-19-9-7-18(8-10-19)23(24)29/h3-12H,13-14H2,1-2H3,(H2,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLDYZHGDOTMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a synthetic organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structure includes a pyridinone core, an acetamido group, and a benzamide moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O3 |

| Molecular Weight | 364.44 g/mol |

| CAS Number | 946333-19-3 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The presence of the pyridinone structure suggests potential inhibition of key enzymes involved in metabolic pathways, particularly those associated with oxidative stress and inflammation.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are critical in cellular responses and disease progression.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, potentially reducing oxidative damage in cells.

Anticancer Activity

Recent studies have indicated that derivatives of pyridinone compounds exhibit significant anticancer properties. For instance, compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines, including:

- TK-10 (renal cancer)

- HT-29 (colon cancer)

The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of similar pyridinone derivatives. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

-

In Vitro Studies : A study evaluating the cytotoxic effects of related compounds showed that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity (Table 1).

Compound IC50 (μM) Cell Line Pyridinone Derivative A 1.0 TK-10 Pyridinone Derivative B 0.5 HT-29 - In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups, supporting their potential as anticancer agents.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

- Pyridinone vs. Azetidinone/Thiazolidinone: The target compound’s pyridinone core differs from azetidinone derivatives (e.g., 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid in ). Azetidinones are β-lactam analogs with antibacterial properties, whereas pyridinones are associated with anti-inflammatory or kinase-modulating activities due to their planar aromatic structure .

- Pyridinone vs. This contrasts with the pyridinone’s oxygen-based polarity, which may influence solubility and target binding .

Substituent Effects

- Benzamide vs. Sulfonamide/Sulfonyl Groups: The benzamide group in the target compound is less polar than the sulfonamide in ’s benzenesulfonamide derivative.

- 4-Methylbenzyloxy vs. Nitro/Methoxy Groups: The 4-methylbenzyloxy substituent in the target compound may enhance lipophilicity compared to the nitro group in ’s 4-(4-nitrobenzylideneamino) benzoic acid. Methoxy groups (e.g., in ’s pyrimido-pyrimidinones) balance lipophilicity and electron-donating effects, influencing metabolic stability .

Pharmacological Profiles (Inferred from Analogs)

- Kinase Inhibition Potential: VEGFR-related compounds in , such as (3-((4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate, share pyridinone or pyridine cores. These compounds target kinase pathways, suggesting the target compound may also exhibit kinase-modulating activity, albeit with selectivity influenced by its 4-methylbenzyloxy group .

- Antimicrobial Activity: Azetidinones in demonstrate antibacterial properties, but the target compound’s pyridinone-benzamide structure likely shifts its activity toward eukaryotic targets, such as cancer or inflammatory pathways .

Physicochemical Properties

Q & A

Q. What foundational synthetic routes are employed to prepare 4-(2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyridin-4-one core via cyclization of substituted pyridine derivatives.

- Step 2 : Introduction of the 4-methylbenzyloxy group at the 5-position using alkylation or nucleophilic substitution (e.g., Williamson ether synthesis).

- Step 3 : Coupling the pyridinone intermediate with a benzamide derivative via an acetamido linker, often using carbodiimide coupling reagents (e.g., EDC, DCC) in anhydrous DMF or DCM .

- Intermediate Characterization : Confirm each step via H/C NMR (e.g., pyridinone carbonyl at ~170 ppm, benzyloxy protons at ~4.5 ppm) and HRMS for molecular ion verification .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm) and amide N-H bends (~3300 cm).

- H/C NMR : Assigns protons (e.g., acetamido NH at ~8–10 ppm) and carbons (e.g., pyridinone C=O at ~170 ppm).

- HRMS : Validates molecular formula (e.g., [M+H] peak matching theoretical mass).

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or HDACs using fluorometric/colorimetric substrates.

- Antimicrobial Screening : Disc diffusion or microdilution assays against bacterial/fungal strains.

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between the pyridinone intermediate and benzamide moiety?

- Methodological Answer :

- Reagent Selection : Compare coupling agents (e.g., EDC vs. DCC) with additives like HOBt to reduce racemization.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

- Temperature/Time Optimization : Use Design of Experiments (DoE) to balance yield and purity.

- Monitoring : Track progress via TLC (R shift) or LCMS for intermediate detection .

Q. How to resolve ambiguous NMR signals caused by rotational isomerism in the acetamido linker?

- Methodological Answer :

- Variable-Temperature NMR : Cool samples to slow rotation and split overlapping peaks (e.g., -40°C in DMSO-d).

- 2D NMR (COSY/NOESY) : Correlate adjacent protons to confirm connectivity.

- Comparative Analysis : Reference model compounds with fixed conformations .

Q. How to address discrepancies in IC values across assay platforms?

- Methodological Answer :

- Assay Validation : Standardize protocols (pH, temperature, incubation time) and use internal controls.

- Purity Verification : Analyze compound integrity via HPLC (>95% purity).

- Solubility Testing : Pre-dissolve in DMSO and dilute in assay buffer to avoid precipitation artifacts .

Q. What strategies elucidate the role of the 4-methylbenzyloxy group in bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents (e.g., -OCH, -Cl) at the benzyloxy position.

- Biological Testing : Compare IC values across analogs in enzyme/cell-based assays.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., HDACs) to identify key hydrophobic/steric effects .

Q. How to resolve conflicting solubility data in different solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.